molecular formula C10H8O3S B1530674 Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate CAS No. 314725-14-9

Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate

Cat. No. B1530674
M. Wt: 208.24 g/mol
InChI Key: IRAYMNSJGYCOHV-UHFFFAOYSA-N
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Description

Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate (MHBC) is a synthetic compound that has been widely used in scientific research due to its unique chemical structure and properties. MHBC belongs to the class of benzothiophene derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Scientific Research Applications

Antitumor Activity

Research has shown that derivatives of benzothiazole, including compounds structurally related to Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate, possess antitumor properties. For instance, the metabolic formation and biological properties of C- and N-oxidation products of antitumor 2-(4-aminophenyl)benzothiazoles have been investigated, revealing selective growth inhibitory properties against human cancer cell lines, especially in breast cancer cell lines MCF-7 and T-47D. These findings underscore the potential of benzothiazole derivatives in cancer therapy (Kashiyama et al., 1999).

Drug Discovery Building Blocks

In drug discovery, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, including Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate, provides new building blocks. These compounds offer the possibility to explore the chemical space around the molecule studied as a ligand for chosen targets, presenting a versatile pathway for synthesizing a series of compounds with potential therapeutic applications (Durcik et al., 2020).

Material Sciences Application

In material sciences, the study of mesomorphism and molecular orientation of derivatives of Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate has contributed to the development of highly oriented and densely crosslinked polymer networks. These materials exhibit significant potential for applications in liquid-crystalline technologies (Broer et al., 1989).

Corrosion Inhibition

Additionally, benzothiazole derivatives have been studied for their corrosion inhibition properties, particularly in protecting carbon steel in acidic environments. This application is critical for industrial maintenance and prolonging the lifespan of metal infrastructure, demonstrating the chemical's versatility beyond biological applications (Hu et al., 2016).

Environmental Chemistry

Moreover, benzothiazole derivatives, akin to Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate, have been employed in environmental chemistry studies, particularly in hydrodesulfurization processes. These processes are essential for the removal of sulfur from fossil fuels, highlighting the compound's application in cleaner energy production (Kilanowski et al., 1978).

properties

IUPAC Name

methyl 4-hydroxy-1-benzothiophene-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3S/c1-13-10(12)6-4-8(11)7-2-3-14-9(7)5-6/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRAYMNSJGYCOHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C2C=CSC2=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-Hydroxy-1-benzothiophene-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.